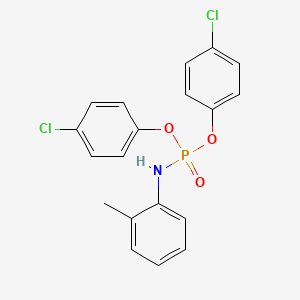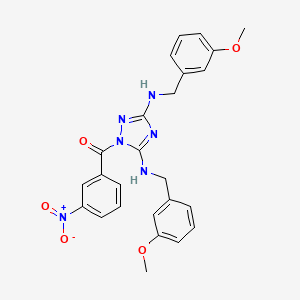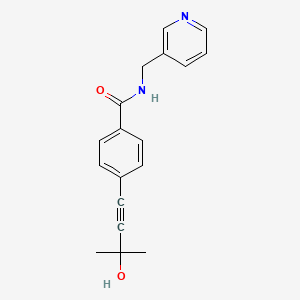
bis(4-chlorophenyl) (2-methylphenyl)amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate, also known as O-ethyl S-[bis(4-chlorophenyl) (2-methylphenyl)amido] methyl phosphonothioate, is a chemical compound that belongs to the family of organophosphate pesticides. It has been widely used in agriculture and public health to control pests and insects. In recent years, scientific research has been conducted to explore its potential applications in other areas, such as medicine and biochemistry.
Wirkmechanismus
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Biochemical and Physiological Effects:
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has been shown to have a wide range of biochemical and physiological effects. It can cause neurotoxicity, respiratory distress, and gastrointestinal disturbances. It can also cause DNA damage and oxidative stress, which may contribute to the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available. However, it also has several limitations. It is highly toxic and requires careful handling and storage. In addition, it has a short half-life and may degrade quickly in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on bis(4-chlorophenyl) (2-methylphenyl)amidophosphate. One area of focus is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the investigation of its effects on different biological systems, including the immune system and the microbiome. Finally, there is a need for further research into the environmental impact of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of bis(4-chlorophenyl) (2-methylphenyl)amidophosphate involves several steps, including the reaction of 4-chloroaniline with 2-methylphenyl isocyanate, followed by the reaction of the resulting product with bis(4-chlorophenyl) (2-methylphenyl)amidophosphate S-methyl phosphonochloridothioate. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorophenyl) (2-methylphenyl)amidophosphate has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanisms of action of organophosphate pesticides and their effects on biological systems. In addition, it has been explored as a potential therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO3P/c1-14-4-2-3-5-19(14)22-26(23,24-17-10-6-15(20)7-11-17)25-18-12-8-16(21)9-13-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBCWSBBDYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)